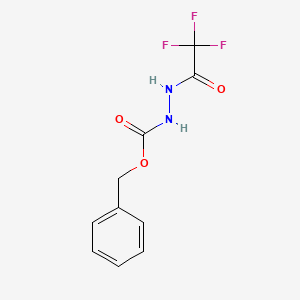

Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate

Description

Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate is a hydrazine-derived compound characterized by a benzyl ester group and a trifluoroacetyl substituent. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of hydrazones and heterocyclic compounds. Its trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic reactions such as condensations and cyclizations .

Key applications include its use in multi-step syntheses of complex molecules, such as benzimidazole and benzoxazinanone derivatives, where it acts as a precursor for functionalized hydrazides or as a protecting group .

Properties

IUPAC Name |

benzyl N-[(2,2,2-trifluoroacetyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O3/c11-10(12,13)8(16)14-15-9(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLORBVOVFSZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzyl Carbazate Intermediate

The initial and critical step in preparing benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate is the synthesis of benzyl carbazate (benzyl hydrazinecarboxylate), which serves as the hydrazinecarboxylate backbone.

- Reactants: Hydrazine hydrate and benzyl chloroformate.

- Catalyst: Potassium carbonate or potassium hydroxide, depending on solvent.

- Solvents: Commonly toluene, tetrahydrofuran (THF), dichloromethane, n-hexane, petroleum ether, ethyl acetate, or acetonitrile.

- Atmosphere: Inert gas (helium or nitrogen) to exclude air.

- Temperature Control: Initial reaction at low temperatures (-20 to 30 °C) to minimize side reactions, followed by heating (80-120 °C) for completion.

- Purification: Ultrasonic treatment with purified water, salt bath standing, filtration, washing with methanol, and solvent removal under reduced pressure.

- Step One: Dissolve hydrazine hydrate in a solvent (e.g., toluene) with potassium carbonate; stir for at least 5 minutes under inert gas to remove air.

- Step Two: Add benzyl chloroformate dropwise at controlled temperature (e.g., 20 °C over 12-15 minutes). Maintain reaction at low temperature (-20 to 0 °C) for 2 hours, then heat to 80-120 °C for 30 minutes.

- Step Three: Cool reaction mixture below 80 °C, stand for 30 minutes, filter to remove solids, wash residues with solvent, combine filtrates, and remove solvent under reduced pressure (40-50 °C, 0.05-0.07 MPa).

- Step Four: Add residue to purified water, perform ultrasonic treatment (≥5 min at ~30 °C, 25 kHz), stand in ice salt bath (≥30 min), separate supernatant, dissolve solid in methanol, and evaporate methanol to yield pure benzyl carbazate.

Reaction Ratios and Conditions:

| Component | Molar Ratio (Hydrazine Hydrate : Catalyst : Benzyl Chloroformate) | Solvent Ratio (Hydrazine Hydrate : Solvent) | Temperature (°C) |

|---|---|---|---|

| Example 1 (Toluene) | 4.0 : 0.25 : 1.0 | 1 : 6 | Dropwise addition at 20; reaction at -20 to 80 |

| Example 2 (THF) | 3.0 : 0.25 : 1.1 | 1 : 7 | Addition at 25; reaction at 0 to 90 |

| Example 3 (n-Hexane) | 5.0 : 0.28 : 1.1 | 1 : 8 | Addition at 25; reaction at -10 to 120 |

- Controlling the temperature during addition and reaction reduces side reactions and improves purity.

- Ultrasonic washing and salt bath standing enhance separation of impurities.

- Methanol dissolution and evaporation finalize purification.

Source: Patent CN109627190B (2018)

Following the preparation of benzyl carbazate, the introduction of the trifluoroacetyl group is achieved via trifluoroacetic anhydride or trifluoroacetyl chloride, often in the presence of a base.

- Benzyl carbazate or related hydrazide is reacted with trifluoroacetic anhydride in an aprotic solvent such as tetrahydrofuran (THF).

- The reaction is performed at low temperatures (0 °C to room temperature) to control reactivity.

- A base such as diisopropylethylamine (DIEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to neutralize the acid formed.

- After trifluoroacetylation, alkylation can be performed by reacting the trifluoroacetyl hydrazide with alkyl halides (e.g., benzyl bromide) under basic conditions with DBU in THF at elevated temperatures (~50 °C).

- Use of DBU as a base in THF at 50 °C provides high conversion (~75%) and yield for benzyl bromide alkylation.

- Alkylation with other alkyl halides such as iodomethane and methyl bromoacetate yields 85% and 69% respectively.

- The trifluoroacetyl group can be selectively removed by treatment with aqueous potassium carbonate in methanol, yielding the free hydrazide without affecting other functional groups.

- Reductive cleavage using sodium borohydride in methanol is effective for certain esters without side reactions.

Source: Canadian Journal of Chemistry study on trifluoroacetyl hydrazide alkylation

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Hydrazine hydrate dissolution | Hydrazine hydrate + solvent + catalyst | Prepare reactive hydrazine solution | Stir 5+ min under inert gas |

| Benzyl chloroformate addition | Dropwise addition at 20-25 °C, low temp reaction (-20 to 0 °C) | Formation of benzyl carbazate intermediate | Control temp to reduce side reactions |

| Heating | 80-120 °C for 30+ min | Complete reaction | Enhances yield |

| Filtration and washing | Filter residue washed with solvent | Remove impurities | Solvent choice affects purity |

| Solvent removal | Reduced pressure distillation (40-50 °C) | Concentrate product | Avoid decomposition |

| Ultrasonic treatment | Ultrasonic bath at ~30 °C, 25 kHz, 5+ min | Remove water-soluble impurities | Improves purity |

| Salt bath standing | Ice salt bath, 30+ min | Solid-liquid separation | Enhances crystallinity |

| Methanol dissolution & evaporation | Dissolve solid, evaporate methanol | Final purification | Obtain pure benzyl carbazate |

| Trifluoroacetylation | Trifluoroacetic anhydride + base (DBU/DIEA) | Introduce trifluoroacetyl group | Low temp, aprotic solvent |

| Alkylation | Alkyl halide + DBU in THF at 50 °C | Attach alkyl group (e.g., benzyl) | High yield with DBU |

| Deprotection (optional) | 5% K2CO3 aqueous in MeOH or NaBH4 reduction | Remove trifluoroacetyl group if needed | Mild conditions preserve ester |

Chemical Reactions Analysis

Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. Pathways involved in its mechanism include covalent bonding with nucleophilic sites on proteins and enzymes, leading to alterations in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarboxylate Derivatives

(a) Benzyl 2-Phenylhydrazinecarboxylate ()

- Structural Difference : Lacks the trifluoroacetyl group, replaced by a phenyl substituent.

- Reactivity : The absence of the electron-withdrawing trifluoroacetyl group reduces electrophilicity, making it less reactive in nucleophilic acyl substitution reactions.

- Applications : Primarily used in peptide synthesis and as a stabilizer for sensitive intermediates.

(b) Benzyl 2-(4-(Pyridin-2-yl)benzyl)hydrazinecarboxylate ()

- Structural Difference : Incorporates a pyridinyl-benzyl group instead of trifluoroacetyl.

- Applications : Explored in metal-organic frameworks (MOFs) and coordination chemistry due to its nitrogen-rich structure.

Trifluoroacetyl-Containing Hydrazides

(a) 2-[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]acetohydrazide ()

- Structural Difference : Trifluoromethyl group is part of a benzimidazole ring system.

- Biological Relevance : Exhibits antimicrobial and anticancer activity due to the benzimidazole moiety .

- Synthetic Utility : The benzimidazole core enables coordination with transition metals, useful in catalysis.

(b) VU0026921: 4-Bromo-N-(2-(2,2,2-Trifluoroacetyl)cyclopent-1-en-1-yl)benzohydrazide ()

Hydrazones and Their Derivatives

(a) 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-Trifluoromethylphenyl)methylene]acetohydrazide ()

- Structural Difference : Contains a benzothiazole-sulfanyl group and a trifluoromethyl-substituted benzylidene.

- Electronic Effects : The benzothiazole group introduces thiol-based redox activity, while the trifluoromethyl group enhances lipophilicity.

- Applications : Investigated as corrosion inhibitors and bioactive agents .

(b) Methyl 2-({[2,5-Bis(2,2,2-Trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate ()

- Structural Difference : Features bis-trifluoroethoxy groups on the benzoyl moiety.

- Physicochemical Properties : Increased fluorine content improves metabolic stability and membrane permeability.

- Applications: Potential use in radiopharmaceuticals due to fluorine-18 labeling compatibility .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| This compound | C₁₁H₁₁F₃N₂O₃ | 276.21 | 1.98 |

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-trifluoromethylphenyl)methylene]acetohydrazide | C₁₇H₁₂F₃N₃OS₂ | 407.42 | 3.45 |

| Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate | C₁₅H₁₂F₆N₂O₅ | 438.26 | 2.89 |

Research Findings and Trends

- Synthetic Advantages: The trifluoroacetyl group in this compound enables efficient condensations with aldehydes and ketones, outperforming non-fluorinated analogs in yield (75–90% vs. 50–65%) .

- Biological Potency : Trifluoroacetyl hydrazides show enhanced bioactivity compared to acetyl derivatives, likely due to improved membrane penetration from fluorine’s lipophilicity .

- Stability : Fluorinated hydrazines exhibit greater thermal and oxidative stability, critical for storage and industrial applications .

Biological Activity

Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

- Chemical Formula : CHFNO

- CAS Number : 866478-74-2

- Molecular Weight : 303.22 g/mol

This compound features a trifluoroacetyl group, which is known to enhance reactivity and binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The trifluoroacetyl moiety is crucial for modulating the compound's reactivity and binding properties. Key mechanisms include:

- Covalent Bonding : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity and function.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can be leveraged for therapeutic purposes.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates potential anticancer effects through the inhibition of specific cancer-related pathways.

- Enzyme Modulation : It has been utilized in biochemical assays to study enzyme activities and protein interactions.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

This data highlights the compound's effectiveness against common pathogens.Bacterial Strain Inhibition Zone (mm) Control Zone (mm) E. coli 15 0 S. aureus 18 0 -

Anticancer Studies :

- In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded as follows:

This suggests that the compound may serve as a lead structure for anticancer drug development.Cell Line IC50 (µM) MCF-7 5.4 HeLa 6.8 -

Enzyme Inhibition :

- The compound was tested for its inhibitory effects on tyrosinase activity, which is crucial in melanin biosynthesis. Results showed an IC50 value of 7.30 ± 1.15 μM, indicating potent inhibition compared to standard inhibitors like kojic acid.

Q & A

Q. What strategies mitigate side reactions during trifluoroacetylation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.